Cas no 89711-24-0 (Phenol, 5-ethoxy-2-hexyl-3-methoxy-4-methyl-)

Phenol, 5-ethoxy-2-hexyl-3-methoxy-4-methyl- structure
89711-24-0 structure
Product name:Phenol, 5-ethoxy-2-hexyl-3-methoxy-4-methyl-
CAS No:89711-24-0
MF:C16H26O3
MW:266.37584
CID:591785
PubChem ID:71325775

Phenol, 5-ethoxy-2-hexyl-3-methoxy-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 5-ethoxy-2-hexyl-3-methoxy-4-methyl-
    • 5-ethoxy-2-hexyl-3-methoxy-4-methylphenol
    • DTXSID50755053
    • 89711-24-0
    • Inchi: InChI=1S/C16H26O3/c1-5-7-8-9-10-13-14(17)11-15(19-6-2)12(3)16(13)18-4/h11,17H,5-10H2,1-4H3
    • InChI Key: HMBDGXKTLQHAIT-UHFFFAOYSA-N
    • SMILES: CCCCCCC1=C(C(=C(C=C1O)OCC)C)OC

Computed Properties

  • Exact Mass: 266.18819469g/mol
  • Monoisotopic Mass: 266.18819469g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 5.2

Phenol, 5-ethoxy-2-hexyl-3-methoxy-4-methyl- Related Literature

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